Proanthocyanidin A1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

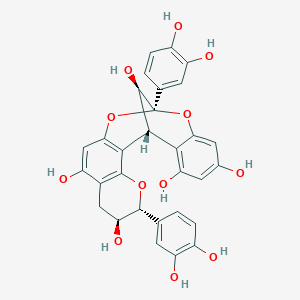

Proanthocyanidin A1 is a type of proanthocyanidin, which are polyphenolic compounds found abundantly in plants. These compounds are known for their antioxidant properties and are widely distributed in fruits, vegetables, nuts, seeds, flowers, and bark. This compound, in particular, is a dimeric form of proanthocyanidin, composed of two flavan-3-ol units linked by an interflavan bond. It is known for its potential health benefits, including anti-inflammatory, antimicrobial, and cardioprotective effects .

Wissenschaftliche Forschungsanwendungen

Proanthocyanidin A1 has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Proanthocyanidin A1, also known as Procyanidin A1, primarily targets the JAK2/STAT3 pathway . This pathway plays a crucial role in cellular responses to cytokines and growth factors . It is involved in various biological processes, including cell growth, differentiation, and immune response .

Mode of Action

This compound interacts with its target by directly binding to JAK2 . This binding exerts a potent activating effect, leading to the activation of the JAK2/STAT3 pathway . The activation of this pathway promotes the proliferation of megakaryocytes (MKs), the precursor cells of platelets . This interaction results in changes at the cellular level, particularly in the production of platelets .

Biochemical Pathways

The activation of the JAK2/STAT3 pathway by this compound affects downstream effects related to platelet production . This pathway is crucial for transmitting signals from various cytokines and growth factors from the cell surface to the nucleus . The activation of this pathway leads to the transcription of genes involved in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It’s known that this compound can be orally administered, suggesting it has good bioavailability .

Result of Action

The activation of the JAK2/STAT3 pathway by this compound leads to an increase in the production of platelets . This increase in platelet production can help ameliorate conditions such as chemotherapy-induced thrombocytopenia . Additionally, this compound has been shown to have systemic hypoglycemic and lipid-lowering effects, as well as local anti-inflammatory actions on the intestinal epithelium .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the stability and efficacy of this compound . Furthermore, the physiological state of the individual, such as their health status and genetic makeup, can also influence the compound’s action .

Biochemische Analyse

Biochemical Properties

Proanthocyanidin A1 interacts with various enzymes, proteins, and other biomolecules. It is a polymer comprising many different monomers, such as catechins and epicatechins . The monomers are usually linked to each other by two types of links, A-linkages (C-O-C) and B-linkages (C-C), to form the polymers .

Cellular Effects

This compound has been demonstrated to promote the proliferation of megakaryocytes (MKs), the precursor cells of platelets . It can induce the differentiation of these cells in a dose/time-dependent manner . Furthermore, it has been shown to act as an anti-inflammatory, inhibit adipogenesis, melanogenesis, oxidative stress, and enhance lipid metabolism and macrophage activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to directly bind to JAK2, a protein tyrosine kinase, to exert a potent activating effect . This interaction leads to the activation of the JAK2/STAT3 pathway, which plays a crucial role in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. They also protect plants from heavy metals by chelation by the hydroxyl groups of proanthocyanidins .

Dosage Effects in Animal Models

They have been shown to reduce chronic diseases and metabolic disorders .

Metabolic Pathways

This compound is involved in the flavonoid pathway, which also produces anthocyanins and flavonols . It is synthesized as some of the end-products of this pathway by different consecutive enzymatic activities, from the same precursor—naringenin .

Transport and Distribution

It is known that flavonoids, including proanthocyanidins, are synthesized in the cytoplasm and accumulated into the vacuole and apoplast .

Subcellular Localization

It is known that flavonoids, including proanthocyanidins, are synthesized in the cytoplasm . One study has shown that a putative proanthocyanidin transporter is localized in the tonoplast .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A1 typically involves the condensation of flavan-3-ol units. One common method is the oxidative coupling of catechin or epicatechin monomers. This reaction can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like ferric chloride. The reaction conditions often include an aqueous or alcoholic solvent, with the pH adjusted to slightly acidic conditions to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as grape seeds, pine bark, or other plant materials rich in proanthocyanidins. The extraction process typically uses solvents like ethanol or acetone, followed by purification steps such as column chromatography to isolate the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ferric chloride, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, under basic or acidic conditions.

Major Products:

Oxidation: Quinones, oxidized flavan-3-ol derivatives.

Reduction: Reduced flavan-3-ol units.

Substitution: Acylated or alkylated proanthocyanidin derivatives.

Vergleich Mit ähnlichen Verbindungen

- Proanthocyanidin B1

- Proanthocyanidin B2

- Proanthocyanidin C1

- Catechin

- Epicatechin

- Epicatechin gallate

Biologische Aktivität

Proanthocyanidin A1 (PS-1) is a specific type of proanthocyanidin, a class of polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and potential health benefits, including anti-inflammatory, cardioprotective, and anticancer effects. Recent studies have focused on PS-1's biological activity, particularly its role in promoting platelet production and its mechanisms of action in various biological systems.

This compound has been shown to enhance the proliferation and differentiation of megakaryocytes (MKs), the precursor cells for platelets. This effect is particularly significant in the context of chemotherapy-induced thrombocytopenia (CIT), a condition characterized by low platelet counts due to chemotherapy treatments.

- Key Findings :

- PS-1 promotes MK proliferation with an effective concentration (EC50) of 8.58 μM.

- It induces differentiation in Dami cells (a megakaryocyte cell line) in a dose- and time-dependent manner.

- PS-1 binds directly to Janus Kinase 2 (JAK2), activating the JAK2/STAT3 signaling pathway, which is crucial for its platelet-enhancing effects. The binding affinity (KD) for JAK2 is reported at 2.06 μM, with an EC50 for activation at 0.66 μM .

In Vivo Studies

In animal models, oral administration of PS-1 at doses of 25 or 50 mg/kg significantly improved platelet counts in mice subjected to carboplatin-induced CIT. The efficacy was confirmed to be JAK2-dependent, as the use of a JAK2 inhibitor (AG490) inhibited the platelet-enhancing effects of PS-1 .

Comparative Biological Activity

The biological activity of proanthocyanidins, including PS-1, can vary significantly based on their polymerization degree (mDP). Studies indicate that proanthocyanidins with medium mDP exhibit enhanced anti-inflammatory properties compared to those with low or high mDP. This suggests that the structural characteristics of proanthocyanidins influence their biological functions .

| Proanthocyanidin Type | Mean Degree of Polymerization (mDP) | Biological Activity |

|---|---|---|

| This compound | Medium (9.1) | High anti-inflammatory activity |

| Proanthocyanidin B2 | Low (2.6) | Low activity |

| Proanthocyanidin C1 | High (12.3) | Reduced activity |

Cardiovascular Health

Proanthocyanidins, including PS-1, have been linked to cardiovascular health benefits due to their ability to modulate lipid metabolism and reduce oxidative stress. They inhibit key enzymes involved in lipid digestion and absorption, which can help manage conditions like hyperlipidemia .

Anticancer Properties

Research indicates that proanthocyanidins can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

- Inhibition of angiogenesis : Proanthocyanidins suppress the expression of vascular endothelial growth factor (VEGF), crucial for tumor growth.

- Regulation of inflammatory pathways : They modulate inflammatory cytokine responses by inhibiting pathways such as NF-κB and MAPK, which are involved in cancer progression .

Case Studies

Several clinical trials have explored the effects of proanthocyanidins on health outcomes:

- Chemotherapy-Induced Thrombocytopenia : A study demonstrated that PS-1 significantly improved platelet counts in patients undergoing chemotherapy, highlighting its potential as a therapeutic agent against CIT.

- Cardiovascular Disease Prevention : In a randomized controlled trial, participants consuming proanthocyanidin-rich grape seed extract showed reduced blood pressure and improved endothelial function over 12 weeks.

Eigenschaften

CAS-Nummer |

103883-03-0 |

|---|---|

Molekularformel |

C30H24O12 |

Molekulargewicht |

576.5 g/mol |

IUPAC-Name |

(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29?,30-/m0/s1 |

InChI-Schlüssel |

NSEWTSAADLNHNH-NINJZYSQSA-N |

SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Kanonische SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Aussehen |

Brown powder |

melting_point |

300 °C |

Physikalische Beschreibung |

Solid |

Synonyme |

proanthocyanidin A-1 proanthocyanidin A1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.